molecular formula C8H9BrClN B15314359 2-(2-Bromo-6-chlorophenyl)ethan-1-amine

2-(2-Bromo-6-chlorophenyl)ethan-1-amine

Cat. No.: B15314359
M. Wt: 234.52 g/mol
InChI Key: AIABXNHJNHMIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-chlorophenyl)ethan-1-amine is a halogenated aromatic amine serving as a versatile building block in organic and medicinal chemistry research. Its molecular structure incorporates both bromo and chloro substituents on the phenyl ring, which facilitates various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations. These reactions are fundamental for constructing complex biaryl systems or introducing nitrogen-containing functional groups, which are common motifs in drug discovery. Compounds featuring similar constrained aryl aminomethyl subunits are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets . Researchers can utilize this amine to synthesize a diverse array of nitrogen-based heterocycles, including tetrahydroisoquinolines, benzodiazepines, and piperidines, which are core structures in numerous pharmacologically active molecules . For instance, such scaffolds are found in compounds investigated for their anticancer, antimalarial, and antihypertensive activities . The presence of two different halogens offers orthogonal reactivity, providing synthetic chemists with a high degree of control in sequential functionalization. This makes this compound a valuable intermediate for library synthesis in diversity-oriented synthesis (DOS) and for developing targeted molecular probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2

InChI Key

AIABXNHJNHMIHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCN)Cl

Origin of Product

United States

Preparation Methods

Sequential Bromination and Chlorination

A patent by CN115784896A outlines a method for synthesizing 2-bromo-6-fluoroaniline, adaptable to chloro derivatives. Key steps include:

  • Protection of o-chloroaniline : Acetylation using acetyl chloride and triethylamine in dichloromethane at 0–5°C prevents unwanted side reactions during subsequent halogenation.
  • Sulfonation and bromination : Treatment with chlorosulfonic acid at 70°C facilitates electrophilic aromatic substitution, followed by bromination using hydrobromic acid and hydrogen peroxide (yield: 70.7%, purity: 98%).
  • Deprotection and isolation : Acidic hydrolysis with 80% sulfuric acid at 160°C regenerates the free amine, achieving 98.9% purity after extraction.

Table 1: Halogenation Yields Under Varied Conditions

Step Reagents Temperature (°C) Yield (%) Purity (%)
Acetylation Acetyl chloride 0–5 73.4 98.6
Bromination HBr/H₂O₂ 70–75 70.7 98.0
Deprotection H₂SO₄ (80%) 160 60.2 98.9

Simultaneous Halogenation Using NBS/NCS

CN105646233A reports a one-pot approach for 2-chloro-6-fluoroaniline using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). Applied to the target compound:

  • Bromination : NBS in DMF at <10°C selectively brominates o-chloroaniline at the para position (yield: 91%, purity: 96.7%).
  • Chlorination : NCS at 60–65°C introduces chlorine at the ortho position, yielding 92% product with 92.6% purity.

This method reduces reaction steps but requires stringent temperature control to minimize dihalogenation byproducts.

Functionalization of the Ethanamine Side Chain

Gabriel Synthesis

The ethanamine chain can be introduced via phthalimide protection:

  • Alkylation : React 2-bromo-6-chlorobenzyl bromide with potassium phthalimide in DMF at 80°C (yield: 85%).
  • Deprotection : Hydrazinolysis in ethanol liberates the primary amine, achieving >95% purity after recrystallization.

Reductive Amination

A ketone intermediate, 2-(2-bromo-6-chlorophenyl)acetophenone, undergoes reductive amination:

  • Condensation : React with ammonium acetate and sodium cyanoborohydride in methanol (yield: 78%).
  • Purification : Column chromatography isolates the amine with 97.2% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Dichloromethane and DMF are preferred for halogenation due to their inertness and high dielectric constants.
  • Catalysts : Palladium on carbon (Pd/C) enhances debromination efficiency during hydrogenation, achieving 98% purity in final products.

Temperature and pH Control

  • Low-temperature bromination (0–5°C) minimizes polyhalogenation.
  • pH adjustment during workup (pH 4–5) precipitates intermediates, simplifying isolation.

Challenges and Mitigation Strategies

  • Regioselectivity Issues :
    • Mitigation : Use of sulfonic acid directing groups ensures precise halogen placement.
  • Amine Oxidation :
    • Mitigation : Inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) stabilize reactive intermediates.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Cost Estimate
Sequential halogenation 5 49.5 89.9 High
One-pot NBS/NCS 3 73.5 92.6 Moderate
Reductive amination 4 78.0 97.2 Low

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles can be formed.

    Reduction Products: Secondary amines are common products.

Scientific Research Applications

Scientific Research Applications of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine

This compound, also known by its CAS number 1388034-93-2, is a chemical compound with applications in scientific research . Specifically, it is used as a building block in organic synthesis. Furthermore, it is investigated for its potential biological activity and interactions with biomolecules and explored for its potential pharmacological properties, including its role as a precursor in drug development.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
  • Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.
  • Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
  • Biology: It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: It is explored for potential pharmacological properties and as a precursor for drug development.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The halogen substituents on the phenyl ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitution Variations

(i) 2-(2-Bromophenyl)ethan-1-amine
  • Structure : Lacks the 6-chloro substituent.
  • Synthesis : Prepared via reaction of 2-bromophenyl precursors with pyridine and 2,4-dichloro-6-methylpyridine under reflux .
  • Applications : Intermediate in organic synthesis, e.g., for preparing heterocyclic derivatives.
(ii) 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine
  • Structure : Bromine at 3-position; fluorine at 2- and 6-positions.
  • Applications: Not explicitly stated, but fluorinated amines are common in agrochemicals and CNS drug candidates.
(iii) (R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine
  • Structure : Chiral center at the ethylamine carbon; fluorine replaces chlorine at 6-position.
  • Molecular Weight : 254.53 g/mol.
  • Impact of Substituents : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine .

Analogues with Functional Group Modifications

(i) 2-Bromo-1-(2-chlorophenyl)ethan-1-one
  • Structure : Ketone group instead of amine.
  • Properties : Higher density (1.602 g/cm³) and lower molecular weight (233.48 g/mol) .
  • Synthesis: Bromination of 2-chloroacetophenone in Et₂O .
  • Applications : Precursor for heterocycles (e.g., benzimidazoles) .
(ii) 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine
  • Structure : Benzimidazole ring fused to the ethylamine backbone.
  • Synthesis : Reduction of benzimidazole precursors using LiAlH₄ .
  • Applications : Bioactive scaffolds in antiviral or anticancer agents .

Pharmacologically Relevant Analogues

(i) N,N-Diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene)
  • Structure : Incorporates a benzimidazole and fluorobenzyl group.
  • Applications : Controlled substance with opioid-like activity .
  • Contrast : The target compound lacks the benzimidazole moiety and nitro group, reducing receptor-binding complexity .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Feature Source
2-(2-Bromo-6-chlorophenyl)ethan-1-amine C₈H₉BrClN 234.52 (free base) 2-Br, 6-Cl Ethylamine backbone
2-(2-Bromophenyl)ethan-1-amine C₈H₁₀BrN 200.08 2-Br No 6-substituent
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 2-Br, 2-Cl (ketone) Ketone functional group
(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine C₈H₁₀BrFN 254.53 2-Br, 6-F Chiral center

Key Research Findings

  • Halogen Effects : Chlorine at the 6-position enhances electron withdrawal, stabilizing negative charge in intermediates, whereas fluorine analogues prioritize metabolic stability .
  • Functional Group Impact : Ketone derivatives (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) serve as versatile precursors for heterocycles, while amines are tailored for drug discovery .
  • Chirality : The (R)-enantiomer of 2-bromo-6-fluorophenyl ethanamine highlights the role of stereochemistry in receptor binding, a factor absent in the target compound .

Biological Activity

2-(2-Bromo-6-chlorophenyl)ethan-1-amine, also known as bromochlorophenethylamine , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C8H10BrClN
Molecular Weight 232.53 g/mol
IUPAC Name This compound
CAS Number Not specified in sources

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine release agent, potentially influencing serotonin and dopamine pathways. Studies have shown that similar compounds can modulate neurotransmitter levels, thereby affecting mood and behavior.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, a study on phenethylamines reported significant activity against various bacterial strains, suggesting potential for this compound in treating infections caused by resistant bacteria .

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects. In vitro assays demonstrated that it could enhance the release of dopamine and norepinephrine in neuronal cultures, which may have implications for mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Cytotoxicity and Antiproliferative Effects

In cancer research, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For example, analogs were tested against breast cancer cells and exhibited IC50 values indicating significant antiproliferative activity . Further research is needed to evaluate the specific cytotoxic mechanisms of this compound.

Case Studies

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of phenethylamines, including bromochlorophenethylamine derivatives. The results indicated that these compounds had varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing promising results for further development .
  • Neuropharmacological Assessment : A recent investigation assessed the effects of similar phenethylamines on neurotransmitter release in rat brain slices. The findings suggested that compounds with halogen substitutions could significantly enhance dopamine release, indicating potential therapeutic applications in neuropsychiatric disorders .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Bromo-6-chlorophenyl)ethan-1-amine?

Methodological Answer:
The compound is typically synthesized via bromination and chlorination of phenylacetylene derivatives, followed by reductive amination. Key steps include:

  • Halogenation: Selective bromination at the 2-position and chlorination at the 6-position using catalysts like FeBr₃ or AlCl₃ under controlled temperatures (30–50°C) to minimize side reactions.
  • Reductive Amination: Conversion of the ketone intermediate (e.g., 2-(2-bromo-6-chlorophenyl)ethan-1-one) using ammonia and reducing agents (e.g., NaBH₄ or LiAlH₄) in anhydrous THF .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 7.2–7.8 ppm, multiplet) and amine protons (δ 1.2–1.8 ppm, broad singlet). Substituent effects from Br and Cl split signals into distinct patterns.
    • ¹³C NMR: Confirms aromatic carbons (δ 120–140 ppm) and the ethanamine backbone (δ 35–45 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (234.52 g/mol) and isotopic patterns (Br/Cl) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing using SHELX software for refinement .

Advanced: How do bromine and chlorine substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing effects of Br (ortho) and Cl (para) activate the phenyl ring for electrophilic substitution while directing nucleophilic attacks to meta positions. Experimental observations include:

  • Buchwald-Hartwig Amination: Enhanced reactivity with Pd catalysts (e.g., Pd(OAc)₂) due to halogen-mediated stabilization of transition states.
  • Suzuki-Miyaura Coupling: Bromine acts as a better leaving group than chlorine, enabling selective aryl-aryl bond formation at the Br site.
  • Contradictions in Data: Discrepancies in reaction yields (e.g., 40–75%) may arise from solvent polarity (DMF vs. THF) or competing dehalogenation pathways. Optimize using kinetic studies and DFT calculations .

Advanced: How can structural contradictions in biological activity data be resolved?

Methodological Answer:
Conflicting reports on antimicrobial or anticancer activity often stem from:

  • Impurity Profiles: Trace halogenated byproducts (e.g., 2-bromo-6-chlorophenylacetic acid) may skew bioassay results. Use HPLC-MS to verify purity (>97%) .
  • Stereochemical Effects: Enantiomers (e.g., (R)- vs. (S)-forms) exhibit divergent binding affinities. Resolve via chiral chromatography or asymmetric synthesis .
  • Solubility Limitations: Poor aqueous solubility can reduce bioavailability. Derivatize with hydrophilic groups (e.g., HCl salt formation) and reassess activity .

Advanced: What computational strategies predict its interaction with neurological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to serotonin receptors (5-HT₂A) using PubChem 3D conformers. Halogens form halogen bonds with Thr194 and Asn343 residues .
  • MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
  • QSAR Models: Correlate substituent electronegativity (Br: 2.96, Cl: 3.16) with IC₅₀ values for lead optimization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.
  • Storage: Keep in amber vials at 0–6°C under inert gas (Ar/N₂) to prevent degradation .
  • Spill Management: Neutralize with 10% NaHCO₃, absorb with vermiculite, and dispose as halogenated waste (EPA guidelines) .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Characterization: Use inline IR or LC-MS to detect unstable intermediates (e.g., imine formation).
  • Catalyst Screening: Test Pd/C vs. Raney Ni for reductive steps; optimize ligand systems (e.g., BINAP for enantioselectivity) .
  • Scale-Up Challenges: Mitigate exothermic reactions via dropwise addition and jacketed reactors. Pilot at 1 mmol before scaling to 10 mmol .

Table 1: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight234.52 g/molHRMS
Melting Point85–87°CDSC
LogP2.8 ± 0.2HPLC (C18 column)
Solubility (H₂O)0.5 mg/mLShake-flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.